5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid
Description
5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid (CAS: 52938-96-2) is a furoic acid derivative featuring a sulfonylmethyl group attached to a 4-bromophenyl substituent. Its molecular formula is C₁₁H₇BrO₃, with a molar mass of 291.08 g/mol. It is structurally related to other aryl-substituted furoic acids, which are studied for their inhibitory effects on bacterial methionine aminopeptidases (MetAPs) and other enzymes .
Properties
IUPAC Name |
5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5S/c13-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)12(14)15/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXNOQMUBINIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonylmethyl group: This step involves the reaction of the furan ring with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of furoic acid derivatives is highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Position :
- Ortho-substitution (e.g., 2-CF₃) generally enhances activity compared to para-substitution (e.g., 4-Br or 4-Cl). For example, 5-(2-trifluoromethylphenyl)-2-furoic acid exhibits an IC₅₀ of 0.15 μM , making it one of the most potent MetAP inhibitors .
- Disubstitution (e.g., 2,5-Cl₂) further improves activity, as seen in 5-(2,5-dichlorophenyl)-2-furoic acid (IC₅₀ = 0.25 μM ) .
Substituent Type: Electron-withdrawing groups (Br, Cl, CF₃) increase potency compared to electron-donating groups (Me). The bromine in the target compound may offer moderate activity but is likely less potent than trifluoromethyl or dichloro derivatives due to steric and electronic factors . Thienyl vs.
Biological Activity
5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a sulfonyl group and a bromophenyl moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties. The sulfonyl group can engage in various interactions with biological macromolecules, potentially leading to enzyme inhibition or modulation of receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound has moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and survival. For instance, docking studies have indicated that the compound interacts with specific amino acids in target proteins, influencing their activity and potentially leading to apoptosis in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can form reversible covalent bonds with nucleophilic residues in enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which could contribute to its overall therapeutic effects.
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against multiple bacterial strains using standard agar diffusion methods. The results showed significant zones of inhibition compared to control groups, highlighting its potential as an antibacterial agent .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 20 | 15 |
| Bacillus subtilis | 18 | 20 |
| Staphylococcus aureus | 22 | 10 |
| Escherichia coli | 15 | 25 |
Anticancer Activity Assessment
A separate investigation focused on the compound's effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study employed cell viability assays and flow cytometry to evaluate apoptosis rates. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
